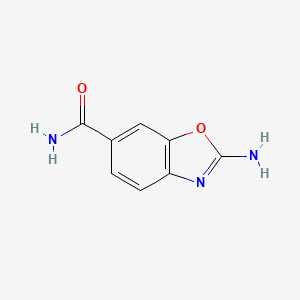

2-Amino-1,3-benzoxazole-6-carboxamide

Descripción

BenchChem offers high-quality 2-Amino-1,3-benzoxazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1,3-benzoxazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-1,3-benzoxazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXULJUIRRFLHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Lewis Acid Catalyzed Cyclization with Ncts:

One synthetic approach involves the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a non-hazardous cyanating agent, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O). nih.govresearchgate.netrjeid.com The proposed mechanism is initiated by the activation of NCTS through the coordination of its cyano group to the Lewis acid. This activation enhances the electrophilicity of the cyano carbon, facilitating a subsequent nucleophilic attack by the amino group of the o-aminophenol. This is followed by the elimination of the sulfonamide residue. The resulting intermediate then undergoes an intramolecular attack by the hydroxyl group on the electron-deficient carbon of the activated cyano group. The final product, a 2-aminobenzoxazole (B146116), is formed after workup. researchgate.netrjeid.com

Smiles Rearrangement Pathway:

An alternative strategy for synthesizing N-substituted 2-aminobenzoxazoles involves an intramolecular Smiles rearrangement. This method begins with the activation of a benzoxazole-2-thiol with an electrophile, such as chloroacetyl chloride. The initial S-alkylated thiol then undergoes a nucleophilic attack by a primary or secondary amine. The subsequent key step is the Smiles rearrangement, an intramolecular aromatic nucleophilic substitution (SNAr) reaction. In this step, the nitrogen of the newly introduced amino group attacks the C2 carbon of the benzoxazole (B165842) ring, forming a spiro intermediate. Finally, rearomatization and hydrolysis, often in the presence of a base like cesium carbonate (Cs₂CO₃), yield the N-substituted 2-aminobenzoxazole (B146116) product. researchgate.netrjeid.com

Density Functional Theory (DFT) in Reaction Mechanism Verification

While plausible reaction mechanisms can be proposed based on experimental observations, Density Functional Theory (DFT) calculations provide a powerful tool for the theoretical verification and deeper understanding of these pathways. DFT allows for the calculation of the energies of reactants, intermediates, transition states, and products, thereby mapping out the potential energy surface of the reaction.

In the context of benzoxazole synthesis, DFT studies can be employed to:

Validate Proposed Intermediates: By calculating the relative stabilities of proposed intermediates, such as the spiro intermediate in the Smiles rearrangement or the adduct in the NCTS-mediated cyclization, DFT can confirm their viability.

Determine Activation Energies: The calculation of transition state energies provides the activation energy barriers for each step of the proposed mechanism. This can help identify the rate-determining step and explain observed reaction kinetics.

Elucidate the Role of Catalysts: For catalyzed reactions, such as the Lewis acid-catalyzed cyclization, DFT can model the interaction between the catalyst and the substrate. This can reveal how the catalyst lowers the activation energy and promotes the reaction. For instance, calculations can quantify the extent of activation of NCTS upon coordination with BF₃·Et₂O.

Predict Regioselectivity and Stereoselectivity: In cases where multiple reaction pathways are possible, DFT can predict the most favorable pathway by comparing the activation energies, leading to a better understanding of the reaction's selectivity.

Although specific DFT studies verifying the aforementioned mechanisms for 2-aminobenzoxazole synthesis are not detailed in the provided sources, the application of DFT is a standard and crucial methodology in modern mechanistic organic chemistry. For example, DFT has been used to examine the cyclization of 2-aminophenol (B121084) derivatives to form benzoxazoles, elucidating the preference for certain reaction pathways over others. rsc.org Such computational studies are essential for moving beyond postulated mechanisms to a more quantitative and predictive understanding of the chemical transformations involved in the synthesis of 2-amino-1,3-benzoxazole-6-carboxamide and its analogues.

Structure Activity Relationship Sar Investigations of 2 Amino 1,3 Benzoxazole 6 Carboxamide Derivatives

Influence of the 2-Amino Substituent on Biological Interactions

The 2-amino group is a critical determinant of the biological activity profile of benzoxazole (B165842) derivatives. Modifications at this position can significantly alter target affinity, selectivity, and pharmacokinetic properties. Research into inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2 revealed that a positively charged cyclic secondary amine, such as a pyrrolidine, is a preferred substituent at this position for potent inhibition. nih.gov

In the development of antibacterial agents, the introduction of an N-phenyl group at the 2-amino position has been shown to enhance biological activity. Studies comparing 2-phenyl benzoxazoles with 2-N-phenyl benzoxazoles found that the latter series exhibited higher antibacterial potential. nih.gov This suggests that the NH linker group plays a significant role in the molecule's interaction with its bacterial target. Further substitution on this N-phenyl ring can also fine-tune activity. For instance, the introduction of a fluorine atom on the phenyl ring improved activity against E. coli. nih.gov

A systematic exploration of linear alkyl amines attached to the 2-amino position showed that linker length is also a key factor. In one study, a three-carbon linker was found to be optimal, increasing inhibitory activity from 0% to 40% compared to shorter or longer chains. nih.gov This highlights the importance of the spatial orientation and distance of the terminal amine group from the benzoxazole core for effective biological interactions.

| Substituent at C-2 Position | Modification | Observed Effect | Reference |

|---|---|---|---|

| Amino Group | Substitution with a pyrrolidine head group | Preferred for potent Spns2 inhibition | nih.gov |

| Amino Group | Addition of an N-phenyl group (2-N-phenyl) | Higher antibacterial potential than 2-phenyl derivatives | nih.gov |

| Amino Group | Varying linear alkyl amine chain length | A 3-carbon linker was found to be optimal for Spns2 inhibitory activity | nih.gov |

Impact of Carboxamide Substitutions at the C-6 Position on Target Affinity

The C-6 position of the benzoxazole ring provides a key vector for modification, and substitutions on the carboxamide moiety at this position have a profound impact on target affinity. In the context of acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease treatment, the C-6 carboxamide has been explored extensively. Attaching different cyclic amines, such as piperazine, to the C-6 amide resulted in highly potent AChE inhibitors. nih.gov

The nature of the substituent on the carboxamide can influence potency and selectivity. For instance, in a series of 2-aryl-6-carboxamide benzoxazoles, variations in the amide substituent led to significant differences in inhibitory constants (Kᵢ) against AChE. researchgate.net The presence of a piperazine-substituted amide at the 6-position led to a highly potent AChE inhibitor with an IC₅₀ value of 3.67 nM. nih.gov Similarly, a phenylacetamide derivative at this position also resulted in strong inhibition. nih.gov

In the development of Spns2 inhibitors, the placement of substituents on the benzoxazole ring was found to be critical. A study compared the activity of compounds with a decyl tail at different positions. The isomer with the decyl tail at the C-6 position (para to the ring nitrogen) showed markedly improved activity, with 77% inhibition at the tested concentration, highlighting the importance of this specific substitution pattern for target engagement. nih.gov This led to the identification of one of the most potent Spns2 inhibitors to date, with an IC₅₀ of 94 nM. nih.govfigshare.comnih.govacs.org

| Substituent at C-6 Position | Target | Observed Effect on Affinity | Reference |

|---|---|---|---|

| Piperazine-substituted amide | AChE | Highly potent inhibition (IC₅₀: 3.67 nM) | nih.gov |

| Phenylacetamide derivative | AChE | Potent inhibition (IC₅₀: 38.36 nM) | nih.gov |

| Decyl tail | Spns2 | Significantly improved inhibitory activity compared to other positions | nih.gov |

Effects of Aromatic and Heteroaromatic Ring Systems at the C-2 Position on Interaction Profiles

Replacing the 2-amino group with various aromatic or heteroaromatic systems is a common strategy to explore new interaction profiles and target different biological endpoints. The nature of the ring system at the C-2 position dramatically influences the compound's activity.

As previously mentioned, in the context of antibacterial agents, the 2-amino phenyl benzoxazole series demonstrated greater activity than the 2-phenyl benzoxazole scaffold, indicating that the amino linker is beneficial for this specific target. nih.gov However, for other targets like cholinesterases, 2-aryl benzoxazoles are highly effective. researchgate.netnih.gov A comprehensive study on 2-aryl-6-carboxamide benzoxazoles showed that these compounds can be potent dual inhibitors of both AChE and butyrylcholinesterase (BChE). nih.gov

The substitution pattern on the C-2 aryl ring is also crucial. It has been noted that substitutions at the para-position of a 2-phenyl ring can increase the activity of some benzoxazole derivatives. nih.gov The presence of electron-withdrawing groups, such as chlorine or nitro groups, on the C-2 substituent can enhance the anti-proliferative activity of benzoxazole derivatives against cancer cells. researchgate.net Conversely, replacing the benzoxazole core with a similar heterocycle like benzimidazole (B57391) did not lead to an improvement in inhibitory activity against Spns2, suggesting that the benzoxazole oxygen atom is important for the interaction. nih.gov

| Substituent at C-2 Position | Target/Activity | Key Finding | Reference |

|---|---|---|---|

| N-Phenyl Amino Group | Antibacterial | Showed higher potential than a 2-phenyl group | nih.gov |

| Aryl Group (e.g., Phenyl) | AChE/BChE Inhibition | Potent dual inhibition observed | nih.gov |

| Substituted Phenyl Group | Antiproliferative | Electron-withdrawing groups enhanced activity | researchgate.net |

| Amino Group vs. Benzimidazole Core | Spns2 Inhibition | Benzoxazole core was preferred over benzimidazole | nih.gov |

Stereochemical Considerations in 2-Amino-1,3-benzoxazole-6-carboxamide Analogues

Stereochemistry, the three-dimensional arrangement of atoms, can play a pivotal role in the biological activity of chiral molecules. When substituents introduced onto the 2-amino-1,3-benzoxazole-6-carboxamide scaffold create a chiral center, the resulting enantiomers or diastereomers can exhibit significantly different potencies, selectivities, and metabolic profiles.

While extensive SAR studies have been performed on this scaffold, the specific impact of stereochemistry is not as broadly documented in the reviewed literature, suggesting it as a potential area for further focused investigation. However, the importance of stereochemistry is well-established in medicinal chemistry. For example, in the development of Spns2 inhibitors, a key intermediate was (R)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine, where the "(R)" designation indicates a specific stereoconfiguration at a chiral center within the pyrrolidine substituent. researchgate.net The selection of a single enantiomer for synthesis and testing implies that the specific 3D orientation of the substituent is considered important for optimal interaction with the biological target.

The differential activity between stereoisomers typically arises from the specific, three-dimensional nature of receptor binding pockets or enzyme active sites. One isomer may fit more precisely into the binding site, allowing for more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other isomer may fit poorly or encounter steric clashes, leading to reduced or no activity. Future development of analogues in this class would benefit from systematic investigation of stereoisomers whenever a chiral center is present or introduced.

Molecular Interactions and Mechanistic Biology of 2 Amino 1,3 Benzoxazole 6 Carboxamide

Enzyme Interaction Studies

Research has extensively investigated the interaction of 2-aryl-6-carboxamide benzoxazole (B165842) derivatives with cholinesterase enzymes, which are critical in the regulation of neurotransmission.

A series of 2-aryl-6-carboxamide benzoxazole derivatives has been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.netnih.gov These enzymes are key targets in the management of neurodegenerative diseases like Alzheimer's disease. The synthesized compounds displayed significant inhibitory activity against both AChE and BChE, with inhibitory concentration (IC₅₀) values in the nanomolar range. researchgate.net

One particularly potent compound, designated as compound 36, demonstrated an IC₅₀ value of 12.62 nM for AChE and 25.45 nM for BChE. nih.gov These values indicate a stronger inhibition than the reference drug donepezil, which had IC₅₀ values of 69.3 nM and 63.0 nM, respectively. nih.gov The inhibitory activities (Kᵢ values) for the series of compounds ranged from 52.40 ± 6.99 nM to 240.80 ± 45.56 nM for AChE and from 77.82 ± 18.01 nM to 323.70 ± 56.21 nM for BChE. researchgate.net

Table 1: Cholinesterase Inhibition by Lead 2-Aryl-6-carboxamide Benzoxazole Derivative (Compound 36)

| Enzyme | IC₅₀ (nM) of Compound 36 | IC₅₀ (nM) of Donepezil (Reference) |

|---|---|---|

| Acetylcholinesterase (AChE) | 12.62 | 69.3 |

| Butyrylcholinesterase (BChE) | 25.45 | 63.0 |

Data sourced from PubMed. nih.gov

Molecular docking and dynamics simulations have been employed to elucidate the binding modes of these benzoxazole derivatives within the active sites of cholinesterase enzymes. researchgate.netnih.gov The studies revealed that these compounds can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. researchgate.netnih.gov This dual binding capability is a promising strategy for developing effective treatments for Alzheimer's disease. researchgate.net

For the most active compounds, significant interactions were observed with essential amino acid residues. In AChE, key interactions were identified with Trp84 and Phe330. researchgate.net In BChE, interactions with Trp82 and active-site water molecules were noted. researchgate.net Molecular dynamics simulations for the highly potent compound 36 showed that it remains stable within the active gorges of both AChE and BChE, further supporting its strong inhibitory potential. nih.gov The docking scores for compound 36 were -7.29 kcal/mol for AChE and -6.71 kcal/mol for BChE, compared to donepezil's scores of -6.49 kcal/mol and -5.057 kcal/mol, respectively. nih.gov

Kinetic studies have characterized the mechanism of cholinesterase inhibition by these benzoxazole derivatives. The results indicate that the compounds act as mixed-type inhibitors. nih.gov This means they can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process through multiple pathways. This mixed-type inhibition profile, combined with the dual binding at both the catalytic and peripheral anionic sites, underscores the comprehensive inhibitory action of these compounds on cholinesterase activity. nih.gov

Interactions with Other Biological Targets (Preclinical Research)

Beyond cholinesterases, benzoxazole derivatives have been investigated for their interactions with other significant biological targets, particularly in the context of cancer research.

Several studies have designed and synthesized novel benzoxazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. mdpi.com

One study identified a potent anti-proliferative compound, 12l, which exhibited the most promising VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM. nih.gov Another series of modified benzoxazole-based compounds also showed potent VEGFR-2 inhibition, with compound 8d displaying an IC₅₀ of 0.0554 µM, which was more potent than the standard drug sorafenib (IC₅₀ = 0.0782 µM). mdpi.com Docking studies supported these findings, indicating that the designed compounds could effectively bind to the VEGFR-2 active site in a manner similar to known inhibitors like sorafenib. nih.govmdpi.com

Table 2: VEGFR-2 Inhibition by Lead Benzoxazole Derivatives

| Compound | VEGFR-2 IC₅₀ | Reference Drug (Sorafenib) VEGFR-2 IC₅₀ |

|---|---|---|

| 12l | 97.38 nM | 48.16 nM |

| 8d | 0.0554 µM | 0.0782 µM |

| 8a | 0.0579 µM | 0.0782 µM |

| 8e | 0.0741 µM | 0.0782 µM |

Data sourced from scientific publications. nih.govmdpi.com

The anti-cancer potential of benzoxazole derivatives has been further explored through in vitro studies on various human cancer cell lines. These compounds have demonstrated significant anti-proliferative effects. nih.govnih.govmdpi.com

For instance, compounds have been tested against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal carcinoma (HCT116) cell lines, showing promising cytotoxic activity with IC₅₀ values in the low micromolar range. nih.govmdpi.com The most potent compounds from these studies were further investigated to understand their mechanism of action. nih.govnih.govmdpi.com

Biological evaluations revealed that these derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.govnih.gov One potent compound, 12l, was found to arrest the growth of HepG2 cells primarily at the Pre-G1 and G1 phases of the cell cycle and induced apoptosis in 35.13% of the cells. nih.govresearchgate.net This was accompanied by a significant increase in the levels of the pro-apoptotic protein BAX and caspase-3, and a reduction in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Similarly, compound 14b was shown to cause a 4.8-fold increase in caspase-3 levels in HepG2 cells. nih.gov Another compound, 8d, also showed a significant apoptotic effect and arrested HepG2 cells at the pre-G1 phase. mdpi.com These findings suggest that the anti-proliferative activity of these benzoxazole derivatives is mediated, at least in part, by their ability to inhibit VEGFR-2 and induce apoptosis. nih.gov

Table 3: Anti-Proliferative Activity of Benzoxazole Derivative 8d

| Cell Line | IC₅₀ (µM) of Compound 8d | IC₅₀ (µM) of Sorafenib (Reference) |

|---|---|---|

| Breast Cancer (MCF-7) | 3.43 | 4.21 |

| Colorectal Carcinoma (HCT116) | 2.79 | 5.30 |

| Hepatocellular Carcinoma (HepG2) | 2.43 | 3.40 |

Data sourced from MDPI. mdpi.com

Table of Compounds Mentioned

| Compound Name/Identifier |

|---|

| 2-Amino-1,3-benzoxazole-6-carboxamide |

| 2-Aryl-6-carboxamide Benzoxazole Derivatives |

| Acetylcholinesterase (AChE) |

| Butyrylcholinesterase (BChE) |

| Donepezil |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) |

| Sorafenib |

| BAX |

| Bcl-2 |

Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES) Ligand Research

2-Amino-1,3-benzoxazole-6-carboxamide is a member of the 2-aminobenzoxazole (B146116) class of heterocyclic compounds investigated as potential inhibitors of the Hepatitis C Virus (HCV). These molecules have been designed to target a highly conserved structural element within the 5' untranslated region of the viral RNA, known as the Internal Ribosome Entry Site (IRES). The IRES is crucial for the initiation of viral protein synthesis, making it an attractive target for antiviral drug development.

The 2-aminobenzoxazole scaffold was developed as a less basic alternative to a preceding class of inhibitors, the 2-aminobenzimidazoles. While effective, the high basicity of the 2-aminobenzimidazole core (pKa of approximately 7.5) results in these compounds being predominantly protonated and carrying multiple positive charges under physiological conditions. In contrast, the benzoxazole core is significantly less basic. This modification was intended to improve the pharmacokinetic properties of the potential drug candidates.

Research into the structure-activity relationships of 2-aminobenzoxazole derivatives has revealed that substituents at the 6-position, such as the carboxamide group in 2-Amino-1,3-benzoxazole-6-carboxamide, can enhance binding affinity to the HCV IRES. nih.gov Modeling based on the crystal structure of the IRES RNA target in complex with related inhibitors suggests that substituents at this position are oriented towards a cleft formed by the sugar-phosphate backbone of the RNA. nih.gov

Table 1: Comparison of Benzimidazole (B57391) and Benzoxazole Scaffolds as HCV IRES Ligands

| Feature | 2-Aminobenzimidazole | 2-Aminobenzoxazole |

| Core Structure | Imidazole fused to a benzene (B151609) ring | Oxazole (B20620) fused to a benzene ring |

| Basicity (pKa) | ~7.5 | ~4.5 |

| Charge at Physiological pH | Predominantly protonated (positively charged) | Largely neutral |

| Key Interaction | Hydrogen bonding and base stacking | Hydrogen bonding and base stacking |

Exploration of Molecular Recognition Principles

The binding of 2-Amino-1,3-benzoxazole-6-carboxamide to the HCV IRES is governed by a combination of specific molecular interactions. These interactions are inferred from studies of the broader 2-aminobenzoxazole class and their 2-aminobenzimidazole predecessors, which bind to an internal loop in subdomain IIa of the IRES. This binding event is believed to capture the RNA in an extended conformation, thereby inhibiting the initiation of viral translation. nih.gov

Hydrogen Bonding Networks in Ligand-Target Complexes

Hydrogen bonding plays a critical role in the recognition of the HCV IRES by 2-aminobenzoxazole ligands. The parent 2-aminobenzimidazole scaffold is known to form two hydrogen bonds with the Hoogsteen edge of a guanosine residue (G110) within the IRES. nih.gov One of these key interactions involves the protonated N3 of the imidazole ring.

For 2-aminobenzoxazoles, the corresponding nitrogen atom in the oxazole ring is significantly less basic. This reduced basicity diminishes the strength of this particular hydrogen bond. nih.gov However, the 2-amino group, a common feature of both scaffolds, remains a crucial hydrogen bond donor. It is proposed that the exocyclic 2-amino group of 2-Amino-1,3-benzoxazole-6-carboxamide participates in hydrogen bonding with the RNA target. Furthermore, the carboxamide substituent at the 6-position introduces additional potential for hydrogen bonding interactions with the RNA backbone in its vicinity.

Hydrophobic Interactions and Stacking Geometries

The planar benzoxazole ring system of 2-Amino-1,3-benzoxazole-6-carboxamide is integral to its binding affinity through hydrophobic and base-stacking interactions. In the binding pocket of the HCV IRES subdomain IIa, the ligand is positioned between two nucleotide residues, G52 and A53, which engage in stacking interactions with the aromatic core of the ligand. nih.gov This sandwich-like arrangement contributes significantly to the stability of the ligand-RNA complex.

Table 2: Key Molecular Interactions of the 2-Aminobenzoxazole Scaffold with HCV IRES

| Interaction Type | Ligand Moiety | RNA Residue(s) |

| Hydrogen Bonding | 2-Amino Group | Guanosine (G110) |

| Hydrogen Bonding | 6-Carboxamide Group | Sugar-Phosphate Backbone |

| Base Stacking | Benzene Ring | Guanosine (G52), Adenosine (A53) |

Computational Chemistry and Molecular Modeling in 2 Amino 1,3 Benzoxazole 6 Carboxamide Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Amino-1,3-benzoxazole-6-carboxamide, molecular docking can be employed to forecast its binding mode and affinity to a specific biological target, such as an enzyme or a receptor. This method is instrumental in the early stages of drug discovery for hit identification and lead optimization.

Research on analogous compounds, such as 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, has demonstrated the utility of molecular docking in identifying potential inhibitors of Staphylococcus aureus Sortase A. researchgate.netxjtlu.edu.cn In such studies, the benzoxazole (B165842) core was observed to occupy a hydrophobic pocket, while the carboxamide group formed crucial interactions within the enzyme's active site. xjtlu.edu.cn For 2-Amino-1,3-benzoxazole-6-carboxamide, a similar approach could be used to screen for potential protein targets. The docking process would involve preparing a 3D structure of the compound and docking it into the binding sites of a library of proteins. The results are typically scored based on the predicted binding energy, with lower energies suggesting a more favorable interaction.

| Parameter | Description | Example Value (Hypothetical for 2-Amino-1,3-benzoxazole-6-carboxamide) |

| Target Protein | The biological macromolecule of interest. | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Docking Score | A measure of the predicted binding affinity (e.g., in kcal/mol). | -8.5 kcal/mol |

| Key Interactions | Specific amino acid residues involved in binding. | Hydrogen bonds with Cys919, van der Waals interactions with Val848 |

| Binding Pose | The predicted 3D orientation of the ligand in the binding site. | The benzoxazole ring occupies the hinge region of the ATP binding site. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein, as well as the stability of their complex.

In studies of other benzoxazole derivatives as potential anticancer agents targeting VEGFR-2, MD simulations have been used to validate the docking results and to assess the stability of the predicted binding poses. rsc.org These simulations can reveal subtle changes in the protein structure upon ligand binding and can help to identify key residues that are critical for maintaining the interaction. For 2-Amino-1,3-benzoxazole-6-carboxamide, an MD simulation of its complex with a potential target would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation.

| Simulation Parameter | Description | Typical Finding for a Stable Complex |

| Simulation Time | The duration of the molecular dynamics simulation. | 100 nanoseconds |

| RMSD of Protein | Root-Mean-Square Deviation of the protein backbone atoms from the initial structure. | Fluctuates around a stable average value (e.g., < 3 Å). |

| RMSD of Ligand | Root-Mean-Square Deviation of the ligand atoms relative to the protein's binding site. | Remains low, indicating stable binding. |

| Hydrogen Bond Analysis | The persistence of hydrogen bonds between the ligand and protein over time. | Key hydrogen bonds are maintained for a significant portion of the simulation. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide valuable information about the molecule's geometry, charge distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

For benzimidazole (B57391) and benzothiazole-2-carboxamides, which are structurally related to the subject compound, DFT calculations have been used to rationalize their antioxidative capacities. nih.govresearchgate.net Similar calculations for 2-Amino-1,3-benzoxazole-6-carboxamide could elucidate its electronic structure and reactivity. nih.gov For instance, the electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are important for understanding its interactions with biological targets. nih.gov

| Quantum Chemical Property | Description | Hypothetical Value for 2-Amino-1,3-benzoxazole-6-carboxamide |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | 4.7 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 3.5 Debye |

Virtual Screening Approaches for Identifying Novel Interacting Partners

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For a compound like 2-Amino-1,3-benzoxazole-6-carboxamide, a reverse virtual screening approach could be employed. In this approach, the compound is docked against a wide array of known drug targets to identify potential new biological activities.

Studies on benzoxazole derivatives have utilized virtual screening to discover new VEGFR-2 kinase inhibitors. tandfonline.comnih.gov This process typically involves high-throughput docking of a compound library against the target protein. By applying this methodology to 2-Amino-1,3-benzoxazole-6-carboxamide, researchers could potentially uncover novel therapeutic applications for this molecule.

Pharmacophore Modeling for Compound Design

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on a set of known active compounds or from the ligand-binding site of a target protein.

For various benzoxazole derivatives, pharmacophore models have been successfully developed to explain their anticancer activities. nih.govesisresearch.org These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. esisresearch.org A pharmacophore model could be developed for the biological target of 2-Amino-1,3-benzoxazole-6-carboxamide. This model would highlight the key chemical features required for binding and could then be used to design new, more potent analogs or to search for other compounds with similar therapeutic effects. nih.gov

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Donor | A group that can donate a hydrogen atom to form a hydrogen bond. | The amino group on the benzoxazole ring. |

| Hydrogen Bond Acceptor | A group that can accept a hydrogen atom to form a hydrogen bond. | The oxygen and nitrogen atoms in the benzoxazole ring and the carboxamide group. |

| Aromatic Ring | A planar, cyclic, conjugated system. | The benzoxazole core can form pi-pi stacking interactions with aromatic residues in the binding site. |

| Hydrophobic Group | A nonpolar group that avoids water. | The benzene (B151609) part of the benzoxazole ring. |

Intellectual Property Landscape and Patent Analysis in 2 Amino 1,3 Benzoxazole 6 Carboxamide Research

Overview of Patent Filings Related to Synthesis

Patent activity surrounding the synthesis of 2-aminobenzoxazole (B146116) derivatives highlights a drive towards efficiency, scalability, and the generation of chemical diversity. Key patented methodologies focus on overcoming the limitations of traditional synthetic routes, such as the use of hazardous reagents and multi-step procedures. nih.gov

A significant trend in the patent literature is the development of methods for creating large, diverse collections of these compounds for high-throughput screening. google.com Patents describe the use of solid-phase synthesis and combinatorial chemistry to expedite the creation of 2-aminobenzoxazole libraries. google.comgoogleapis.com This approach allows for the rapid generation of numerous analogs, which is crucial in the early stages of drug discovery. googleapis.com For instance, one patented method involves a cyclization reaction on a solid support between components like 2-aminophenol (B121084) and cyanogen (B1215507) bromide, followed by reaction with a diverse set of carboxylic acids or other reagents to build a large library of compounds. googleapis.com

Another area of focus in patent filings is the development of convenient and safer one-pot synthesis procedures. google.comgoogle.com These methods are advantageous for large-scale production as they are more economical, involve fewer steps, and utilize milder reaction conditions with less toxic by-products compared to older methods. google.com For example, a patented process describes the reaction of a 2-aminophenol with an amine in the presence of a tetraalkyl orthocarbonate or a 1,1-dichlorodiaryloxymethane, providing a versatile and efficient route to substituted 2-aminobenzoxazoles. google.comgoogle.com

More recent synthetic strategies detailed in the scientific literature, which may influence future patent filings, include the use of non-hazardous cyanating agents and reactions mediated by Lewis acids or those involving intramolecular rearrangements to afford the desired 2-aminobenzoxazole core. nih.gov

| Patent Number | Assignee | Key Innovation in Synthesis |

|---|---|---|

| US6660858B2 | Not specified in source | Describes the combinatorial synthesis of 2-aminobenzoxazole derivative libraries on a solid phase, enabling the creation of highly diverse compound collections for screening. google.com |

| US8178666B2 | Albany Molecular Research, Inc. / Curia Global Inc. | Details a convenient one-pot procedure for synthesizing substituted 2-aminobenzoxazoles using tetraalkyl orthocarbonates, which is safer and more economical for large-scale production. google.com |

| US Patent (googleapis.com) | Not specified in source | Provides a general method for the solid-phase synthesis of benzoxazoles and related heterocycles, facilitating the rapid preparation of combinatorial libraries. googleapis.com |

| WO2010048514A1 | Albany Molecular Research, Inc. | Focuses on a one-pot synthesis of 2-aminobenzoxazole compounds from various amines and 2-aminophenols using reagents like tetraalkyl orthocarbonates under mild conditions. google.com |

Analysis of Patented Biological Applications

The patent landscape for 2-aminobenzoxazole carboxamide structures reveals a broad spectrum of therapeutic targets, underscoring the versatility of this chemical scaffold. nih.govgoogle.com The favorable interaction of the benzoxazole (B165842) moiety with various protein targets has led to extensive patenting for numerous diseases. nih.gov

Derivatives of the 2-aminobenzoxazole core have been patented for a wide array of biological activities. google.comresearchgate.net These include applications as:

Central Nervous System Agents: Acting as dopamine (B1211576) antagonists and 5-HT3 partial agonists. google.com

Enzyme Inhibitors: Targeting enzymes such as TIE-2, FKBP, IMPDH, HIV reverse transcriptase, leukotriene biosynthesis enzymes, and tumour-associated carbonic anhydrases. google.comtandfonline.com

Metabolic Disease Modulators: Including PPARα and PPARγ antagonists. google.com

Receptor Ligands: Targeting bombesin, integrin, platelet ADP, and CCR3 receptors. google.com

Antimicrobial Agents: Showing potential as fungicides and antibacterial agents by targeting enzymes like DNA gyrase. google.comnih.gov

Oncology: A significant number of patents focus on anticancer applications, with benzoxazole derivatives targeting enzymes like fatty acid synthase (FASN) and receptor tyrosine kinases like VEGFR-2. sci-hub.seresearchgate.net

Immunology and Inflammation: Patented compounds have been investigated as inhibitors of the sphingosine-1-phosphate (S1P) transporter Spns2, which is a target for autoimmune diseases like multiple sclerosis. nih.gov

While not a 2-amino derivative, the related compound Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) has been patented for the treatment of transthyretin amyloid cardiomyopathy, highlighting the therapeutic importance of the benzoxazole-6-carboxylic acid structure. sci-hub.sepatsnap.comgoogle.com

| Patent/Reference | Assignee/Author Group | Patented/Investigated Biological Application |

|---|---|---|

| US8178666B2 | Albany Molecular Research, Inc. | Broad claims covering dopamine antagonists, 5-HT3 partial agonists, TIE-2 inhibitors, FKBP inhibitors, IMPDH inhibitors, PPAR antagonists, and HIV reverse transcriptase inhibitors. google.com |

| Wong & Yeong (2021 Review) | Monash University Malaysia | Review of patents from 2015-2020 showing applications as FASN inhibitors for cancer (Merck GmbH, FORMA Therapeutics). nih.govsci-hub.se |

| Taylor & Francis Online (2021) | Nocentini et al. | 2-aminobenzoxazole-appended coumarins as selective inhibitors of tumour-associated carbonic anhydrases IX and XII. tandfonline.com |

| PMC (2023) | D'Amore et al. | 2-Aminobenzoxazole derivatives as potent inhibitors of the S1P transporter Spns2 for potential treatment of multiple sclerosis. nih.gov |

| ResearchGate | Various | Aryl-substituted benzoxazoles showing anti-tumor, anti-fungal, anti-bacterial, anti-HIV, and anti-inflammatory properties. researchgate.net |

Emerging Trends in Patent Activity for 2-Aminobenzoxazole Carboxamide Structures

The intellectual property landscape for 2-aminobenzoxazole carboxamides is characterized by several emerging trends that point to the future direction of research and development in this area.

A primary trend is the continued application of combinatorial chemistry and high-throughput screening to explore the vast chemical space around the 2-aminobenzoxazole core. The patented development of efficient, scalable, and often automated synthesis methods is a direct enabler of this trend, allowing for the creation and testing of massive compound libraries to identify novel therapeutic leads. google.comgoogleapis.com

There is also a clear trend towards developing derivatives with high target specificity. As the understanding of disease biology deepens, patent filings are increasingly focused on compounds that modulate specific isoforms of enzymes or receptor subtypes. This is exemplified by the development of inhibitors for specific tumour-associated carbonic anhydrases, which could lead to more effective and less toxic cancer therapies. tandfonline.com This move towards precision targets is a significant shift from broader, less-defined activities.

Furthermore, patent activity indicates an expansion of the therapeutic areas being explored for this class of compounds. While foundational patents covered a wide range of potential applications, recent research and filings are delving into more novel mechanisms of action, such as the inhibition of lipid transporters like Spns2 for autoimmune disorders. google.comnih.gov This suggests that the full therapeutic potential of the 2-aminobenzoxazole scaffold is still being uncovered. The structural simplicity and synthetic tractability of the core structure continue to make it an attractive starting point for developing new chemical entities targeting a growing list of diseases. researchgate.net

Q & A

Q. How should researchers address discrepancies between theoretical predictions and experimental results in SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.